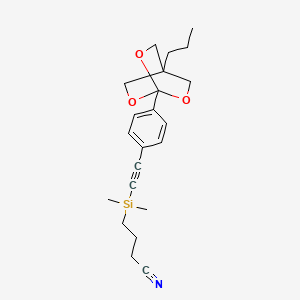
Butanenitrile, 4-(dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)silyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(ジメチル((4-(4-プロピル-2,6,7-トリオキサビシクロ[2.2.2]オクタン-1-イル)フェニル)エチニル)シリル)-ブタンニトリルは、独特な構造を持つ複雑な有機化合物です。この化合物は、ブタンニトリル骨格を持ち、フェニル環にジメチルシリル基が結合しており、さらにプロピル基とトリオキサビシクロオクチル部分が置換されています。
準備方法
合成経路および反応条件
4-(ジメチル((4-(4-プロピル-2,6,7-トリオキサビシクロ[2.2.2]オクタン-1-イル)フェニル)エチニル)シリル)-ブタンニトリルの合成は、通常、複数の段階を伴います。このプロセスは、トリオキサビシクロオクチル部分の調製から始まり、その後、一連の反応によってフェニル環と結合されます。ジメチルシリル基はシリル化反応によって導入され、最後の段階ではブタンニトリル基が結合されます。反応条件は、通常、触媒、特定の溶媒、および制御された温度の使用を必要とし、目的の生成物を高い純度と収率で得ることが保証されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、より大規模に行われます。連続フローリアクターと自動システムを使用すると、プロセスの効率性とスケーラビリティを向上させることができます。さらに、クロマトグラフィーや結晶化などの精製技術が採用され、工業用途に必要な純度基準が達成されます。
化学反応の分析
反応の種類
4-(ジメチル((4-(4-プロピル-2,6,7-トリオキサビシクロ[2.2.2]オクタン-1-イル)フェニル)エチニル)シリル)-ブタンニトリルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、酸化されて対応する酸化物を生成します。
還元: 還元反応により、ニトリル基を第一級アミンに変換できます。
置換: フェニル環は、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬および条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求電子剤または求核剤があります。反応条件は、通常、目的の変換を促進するために、特定の温度、溶媒、および触媒を必要とします。
主な生成物
これらの反応から生成される主な生成物は、特定の反応の種類によって異なります。たとえば、酸化によって酸化物が生成され、還元によってアミンが生成され、置換反応によってさまざまな置換されたフェニル誘導体が生成されます。
科学的研究の応用
4-(ジメチル((4-(4-プロピル-2,6,7-トリオキサビシクロ[2.2.2]オクタン-1-イル)フェニル)エチニル)シリル)-ブタンニトリルは、いくつかの科学研究における応用があります。
化学: より複雑な分子や材料を合成するための構成要素として使用されます。
生物学: この化合物の独特な構造により、生物学的相互作用と経路を研究するための候補となっています。
産業: ポリマーやコーティングなど、特定の特性を持つ先進材料の製造に使用されています。
作用機序
4-(ジメチル((4-(4-プロピル-2,6,7-トリオキサビシクロ[2.2.2]オクタン-1-イル)フェニル)エチニル)シリル)-ブタンニトリルの作用機序には、分子標的と経路との相互作用が関与しています。この化合物の構造により、特定の受容体や酵素に結合し、その活性を調節できます。これにより、標的と経路によってさまざまな生物学的効果がもたらされます。正確なメカニズムを解明し、分子標的を特定するには、詳細な研究が必要です。
類似化合物との比較
類似化合物
ブタンニトリル: 複雑な置換基を欠いていますが、同様の骨格を持つより単純なニトリル化合物です。
ジメチルシリルフェニル誘導体: 置換基が異なる、同様のシリル基とフェニル基を持つ化合物です。
トリオキサビシクロオクチル誘導体: 異なる官能基を持つ、トリオキサビシクロオクチル部分を特徴とする化合物です。
独自性
4-(ジメチル((4-(4-プロピル-2,6,7-トリオキサビシクロ[2.2.2]オクタン-1-イル)フェニル)エチニル)シリル)-ブタンニトリルは、官能基の組み合わせと複雑な構造により、独特です。この独自性は、特定の化学的および物理的特性を与え、類似の化合物では適さないさまざまな用途に役立ちます。
特性
CAS番号 |
134134-02-4 |
|---|---|
分子式 |
C22H29NO3Si |
分子量 |
383.6 g/mol |
IUPAC名 |
4-[dimethyl-[2-[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silyl]butanenitrile |
InChI |
InChI=1S/C22H29NO3Si/c1-4-12-21-16-24-22(25-17-21,26-18-21)20-9-7-19(8-10-20)11-15-27(2,3)14-6-5-13-23/h7-10H,4-6,12,14,16-18H2,1-3H3 |
InChIキー |
BFZYOEMZWYFSGZ-UHFFFAOYSA-N |
正規SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)CCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















